molecular formula C20H30O4 B092407 Diisohexyl phthalate CAS No. 146-50-9

Diisohexyl phthalate

Cat. No.: B092407
CAS No.: 146-50-9
M. Wt: 334.4 g/mol
InChI Key: ALEROMXYYSQFLX-UHFFFAOYSA-N
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Description

Diisohexyl phthalate is a phthalate ester, primarily used as a plasticizer to increase the flexibility, transparency, durability, and longevity of plastic products. It is an ester of phthalic acid and is commonly found in products such as polyvinyl chloride (PVC), adhesives, coatings, and personal care products .

Scientific Research Applications

Diisohexyl phthalate has several applications in scientific research:

Mechanism of Action

Safety and Hazards

Diisohexyl phthalate is fatal if swallowed. It causes skin irritation and serious eye irritation. It may cause drowsiness or dizziness. It is suspected of damaging fertility and causes damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

Diisohexyl phthalate is identified as a substance of very high concern due to its toxic for reproduction properties . It is being phased out of many products in the United States and European Union due to these health concerns .

Biochemical Analysis

Biochemical Properties

Diisohexyl phthalate interacts with various enzymes, proteins, and other biomolecules. It is rapidly and extensively metabolized to mono-isodecyl-phthalate (MiDP), mono-hydroxy-isodecyl-phthalate (MHiDP), mono-carboxy-isononyl-phthalate (MCiNP), and mono-oxo-isodecyl-phthalate (MOiDP) . The nature of these interactions involves the conversion of this compound into these metabolites, which then participate in various biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, mono-(2-ethylhexyl) phthalate (MEHP), a urinary metabolite of this compound, is known to activate the nuclear receptor peroxisome proliferator-activated receptor (PPARα), which can modify protein and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, rats given 100 mg/kg of this compound orally or intravenously showed significant quantities of this compound and its major metabolites in plasma, urine, feces, and various tissues

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors during its metabolism to MiDP, MHiDP, MCiNP, and MOiDP

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisohexyl phthalate is synthesized through the esterification of phthalic anhydride with isohexanol. The reaction typically involves heating phthalic anhydride with isohexanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed. The resulting ester is then purified through distillation to remove any unreacted alcohol and other impurities .

Chemical Reactions Analysis

Types of Reactions: Diisohexyl phthalate can undergo various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Di-n-hexyl phthalate
  • Diisooctyl phthalate
  • Di-n-octyl phthalate
  • Diisodecyl phthalate

Comparison: Diisohexyl phthalate is unique due to its specific ester side chains, which provide distinct physical and chemical properties compared to other phthalates. For instance, its branched ester chains confer different plasticizing efficiency and compatibility with various polymers .

Properties

IUPAC Name

bis(4-methylpentyl) benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-15(2)9-7-13-23-19(21)17-11-5-6-12-18(17)20(22)24-14-8-10-16(3)4/h5-6,11-12,15-16H,7-10,13-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEROMXYYSQFLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCOC(=O)C1=CC=CC=C1C(=O)OCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20873995
Record name Bis(4-methylpentyl) phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20873995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146-50-9, 71850-09-4, 259139-51-0
Record name Diisohexyl phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diisohexyl phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071850094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(4-methylpentyl) phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20873995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diisohexyl phthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.152
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary sources of human exposure to DIHxP?

A1: DIHxP is commonly found in household dust []. This suggests that exposure can occur through inhalation of dust particles or ingestion, particularly in young children who have more contact with floors and dust.

Q2: How widespread is the presence of DIHxP in the Canadian environment?

A2: Research indicates that DIHxP was detected in over 87% of 126 household dust samples collected across Canada []. This finding suggests widespread use of products containing DIHxP and highlights the potential for human exposure within Canadian homes.

Q3: Why is the European Union considering strict regulations on DIHxP?

A3: The European Chemicals Agency (ECHA) added DIHxP to their candidate list for strict regulation due to its classification as a reproductive toxicant []. This means that DIHxP has the potential to negatively impact reproductive health.

Q4: Are there standardized materials available for researchers studying DIHxP levels in dust?

A4: Yes, the National Institute of Standards and Technology (NIST) Standard Reference Material (SRM) 2585, which contains organic contaminants in house dust, can be used []. This SRM includes certified concentration values for DIHxP and other phthalates, providing a valuable tool for researchers.

Q5: What analytical techniques are used to measure DIHxP levels?

A5: Researchers often use a method involving solvent extraction, solid phase extraction (SPE) for sample cleanup, and analysis using isotope dilution gas chromatography-tandem mass spectrometry (GC/MS/MS) to accurately determine DIHxP concentrations in dust samples [].

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